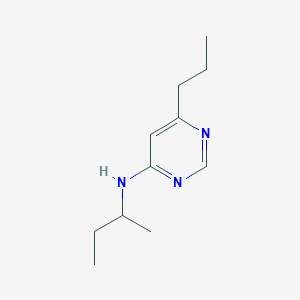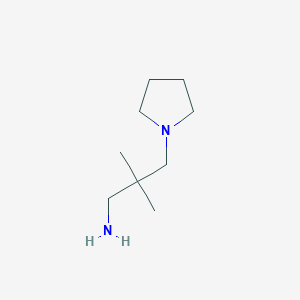
2,2-二甲基-3-(吡咯烷-1-基)丙烷-1-胺
描述
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白质组学研究
2,2-二甲基-3-(吡咯烷-1-基)丙烷-1-胺: 被应用于蛋白质组学研究,即对蛋白质进行大规模研究。 它作为试剂用于鉴定和定量蛋白质及其修饰,在理解蛋白质的结构-功能关系方面发挥着至关重要的作用 .
药物合成
该化合物作为药物合成的中间体。 其独特的结构有利于创造新的治疗剂,特别是在开发具有中枢神经系统活性的药物方面 .
抗抑郁症研究
在药理学研究中,该化合物的衍生物在治疗抑郁症方面显示出潜力。 例如,PF-04455242 等化合物在动物模型中显示出抗抑郁样功效,表明2,2-二甲基-3-(吡咯烷-1-基)丙烷-1-胺 可以作为合成新型抗抑郁药的前体 .
应激反应调节
相关化合物已被研究用于其减轻压力行为效应的能力。 这包括对压力障碍的研究以及开发可能调节大脑中压力反应的化合物 .
成瘾治疗
有证据表明,2,2-二甲基-3-(吡咯烷-1-基)丙烷-1-胺 的衍生物可用于成瘾治疗。 研究表明,在治疗已消除的可卡因寻求行为的恢复方面具有治疗潜力,这对开发物质滥用疾病的治疗方法具有重要意义 .
化学生物学
在化学生物学中,该化合物用于在化学水平上研究生物过程和系统。 它可以用来探测酶、受体和其他蛋白质的功能,有助于发现新的生物途径 .
材料科学
该化合物的结构使其可用于材料科学,特别是在合成可用于制造具有特定性质的新材料的有机化合物方面,这些材料可用于工业应用 .
分析化学
在分析化学中,2,2-二甲基-3-(吡咯烷-1-基)丙烷-1-胺 可用作标准品或参考化合物。 它有助于校准仪器和验证分析方法,确保结果准确可靠 .
作用机制
Target of Action
Compounds with a pyrrolidine ring are often used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Biochemical Pathways
It’s worth noting that the pyrrolidine ring is a common feature in many bioactive molecules, suggesting that this compound may interact with multiple biochemical pathways .
生化分析
Biochemical Properties
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with kappa opioid receptors (KOR) with high affinity, as well as with mu opioid receptors (MOR) and delta opioid receptors (DOR) to a lesser extent . These interactions suggest that 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine may modulate signaling pathways mediated by these receptors.
Cellular Effects
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce the elevation of spiradoline-induced plasma prolactin levels in rats . This indicates that 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine can impact hormonal regulation and stress responses in cells.
Molecular Mechanism
The molecular mechanism of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a kappa opioid receptor antagonist, blocking the effects of KOR agonists . This antagonistic action can lead to alterations in pain perception, mood regulation, and stress responses at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine can lead to sustained changes in cellular signaling and function.
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing stress-induced behaviors in mice . At higher doses, it can cause toxic or adverse effects, including disruptions in normal cellular functions and potential toxicity . Understanding the dosage-dependent effects is crucial for its safe and effective use in research.
Metabolic Pathways
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and duration of action.
Transport and Distribution
Within cells and tissues, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments, affecting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its activity and function. Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action.
属性
IUPAC Name |
2,2-dimethyl-3-pyrrolidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,7-10)8-11-5-3-4-6-11/h3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETCAGQZWBVYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285321 | |
| Record name | β,β-Dimethyl-1-pyrrolidinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681247-27-8 | |
| Record name | β,β-Dimethyl-1-pyrrolidinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681247-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β,β-Dimethyl-1-pyrrolidinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1465693.png)
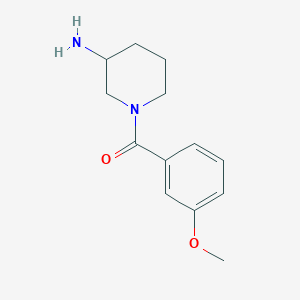
![4-[(3-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1465697.png)
![6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid](/img/structure/B1465698.png)
![[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1465700.png)
![2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1465702.png)
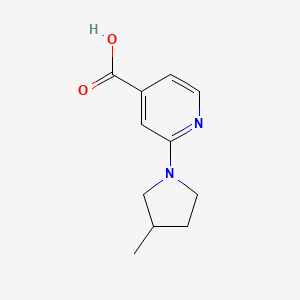
![5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1465704.png)
![1-[(3-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1465705.png)
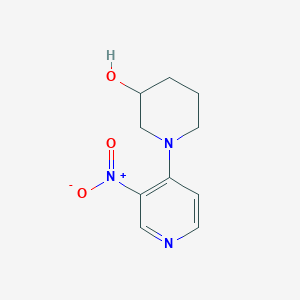

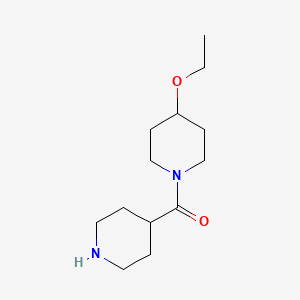
![N1-[6-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1465710.png)
